molecular formula C8H6BrFO B1382290 2-(Bromomethyl)-4-fluorobenzaldehyde CAS No. 1379346-12-9

2-(Bromomethyl)-4-fluorobenzaldehyde

Cat. No. B1382290
CAS RN: 1379346-12-9
M. Wt: 217.03 g/mol
InChI Key: MSYBZGZQLGYSKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-(Bromomethyl)-4-fluorobenzaldehyde” derivatives can be achieved through various methods. For instance, the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives has been reported, showing potential antimicrobial activity . Another study describes the synthesis of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline through bromination of 2,3-bi(bromomethyl)quinoxaline .


Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-4-fluorobenzaldehyde” derivatives can be characterized using various spectroscopic techniques. For example, the structure of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline was characterized by IR, 1H NMR, 13C NMR, DEPT, and MS, confirming the presence of the bromomethyl groups and their positions on the quinoxaline ring .


Chemical Reactions Analysis

“2-(Bromomethyl)-4-fluorobenzaldehyde” and its derivatives undergo a variety of chemical reactions due to the presence of the bromomethyl group. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-4-fluorobenzaldehyde” derivatives are influenced by the substituents on the quinoxaline core. For example, the presence of a trifluoromethyl group at the 6-position significantly increased the antibacterial activity against Gram-positive bacteria.

Scientific Research Applications

Synthesis of Beta-Substituted Acrylates

2-(Bromomethyl)-4-fluorobenzaldehyde: is used as an organic building block in the synthesis of beta-substituted acrylates. These acrylates are important monomers used in the production of polymers with a wide range of applications, from adhesives to coatings .

Preparation of Phenylthiomethyl Derivatives

This compound is instrumental in preparing various phenylthiomethyl derivatives, such as t-butyl 2-(phenylthiomethyl) propenoate. These derivatives are valuable intermediates in organic synthesis, contributing to the development of pharmaceuticals and agrochemicals .

Synthesis of Beta-Lactams

Beta-lactams, a class of antibiotics that includes penicillin, can be synthesized through the cyclization of amides using 2-(Bromomethyl)-4-fluorobenzaldehyde . This process is crucial for creating new antibacterial agents .

Mechanism of Action

The mechanism of action of “2-(Bromomethyl)-4-fluorobenzaldehyde” is not fully understood, but it is believed to act as an alkylating agent, which can lead to the formation of covalent bonds with cellular macromolecules, including DNA, RNA, and proteins .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(bromomethyl)-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYBZGZQLGYSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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